molecular formula C6H9N5O3 B3308051 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide CAS No. 93637-76-4

2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide

Cat. No. B3308051
CAS RN: 93637-76-4
M. Wt: 199.17 g/mol
InChI Key: UGDCUKFIRWCFKL-UHFFFAOYSA-N
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Description

“2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is related to other imidazole derivatives such as “2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethyl benzoate” and "2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid" .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, one synthesis method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups . Another method involves the use of glyoxal and ammonia .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, imidazole shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .

Scientific Research Applications

Antileishmanial Activity

Studies have shown that certain imidazole hydrazone compounds, including variations of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, exhibit significant antileishmanial activity. These compounds have been tested against Leishmania chagasi, a parasite responsible for Leishmaniasis, and found to be effective without being cytotoxic to macrophage cells. This indicates their potential as bioreducible antileishmanial prodrug candidates (Oliveira et al., 2019).

Crystal Structure Analysis

The crystal structure of certain derivatives of this compound has been studied, providing insights into their molecular configuration. These studies reveal the dihedral angles between various molecular planes and highlight the significance of structural arrangement in understanding the compound's chemical properties (Vinutha et al., 2013).

Synthesis and Derivative Formation

The synthesis process of this compound and its derivatives has been explored, demonstrating how it can be used as a precursor for various chemical reactions. This includes its transformation into oxadiazole and thiadiazole derivatives, which have potential applications in various fields including pharmaceuticals (Mirzaei et al., 2008).

Antimicrobial Studies

Novel fused heterocyclic compounds derived from 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide, a related compound, have shown promising antimicrobial properties. These studies are crucial in the development of new antibiotics and treatments for microbial infections (Khairwar et al., 2021).

Inhibitory Effect on Aldehyde Dehydrogenase

2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a compound structurally similar to this compound, has been found to have a significant inhibitory effect on aldehyde dehydrogenase. This enzyme is involved in alcohol metabolism, indicating potential applications in the study of alcohol-related disorders (Klink et al., 1985).

Radiosensitizers and Cytotoxins

The compound has been evaluated in the synthesis of prodrugs that act as radiosensitizers and bioreductively activated cytotoxins, especially targeting hypoxic tumor cells. This application is significant in cancer treatment, where selective toxicity to cancer cells can be a crucial factor (Jenkins et al., 1990).

Antibacterial Activity

Research on derivatives of this compound has shown moderate antibacterial activity against both gram-positive and gram-negative bacterial strains. This suggests its potential use in developing new antibacterial agents (Darekar et al., 2020).

Antihypertensive α-Blocking Agents

Thiosemicarbazides, triazoles, and Schiff bases derived from related compounds have been synthesized and shown to have good antihypertensive α-blocking activity. This indicates potential cardiovascular applications of these compounds (Abdel-Wahab et al., 2008).

Antioxidant Activities

Imidazole-containing hydrazides have been used in the synthesis of compounds with antioxidant properties. These antioxidants can be critical in addressing oxidative stress-related diseases (Alp et al., 2015).

Mechanism of Action

The mechanism of action of imidazole compounds can vary depending on their specific structure and the biological system they interact with. Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole compounds have a broad range of applications and are used in a variety of fields, including pharmaceuticals, agrochemicals, and other areas . Future research may focus on developing novel methods for the regiocontrolled synthesis of substituted imidazoles due to their preponderance of applications . Additionally, the development of new drugs that overcome antimicrobial resistance (AMR) problems is a key area of focus .

properties

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-4-8-5(11(13)14)2-10(4)3-6(12)9-7/h2H,3,7H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDCUKFIRWCFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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